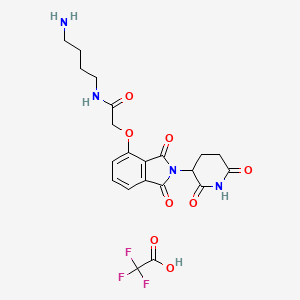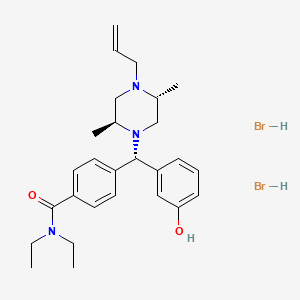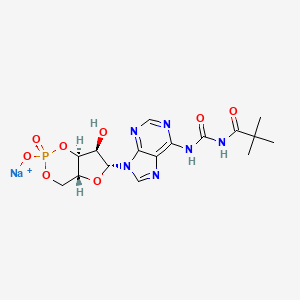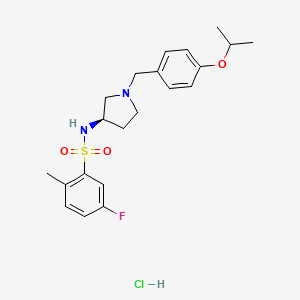
E3 ligase Ligand-Linker Conjugates 16
Descripción general
Descripción
E3 Ligase Ligand-Linker Conjugate 16 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
The synthesis of E3 Ligase Ligand-Linker Conjugates 16 involves the conjugation of E3 ligase ligand and linker, which includes Thalidomide . This compound can serve as a key intermediate for the synthesis of complete PROTAC molecules . The development of PROTACs utilizing under-explored E3 ligases is being accelerated by systematically characterizing E3 ligases from various aspects .
Molecular Structure Analysis
The molecular structure of E3 Ligase Ligand-Linker Conjugates 16 is complex, involving the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .
Chemical Reactions Analysis
The chemical reactions involved in the formation of E3 Ligase Ligand-Linker Conjugates 16 are complex and involve the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .
Physical And Chemical Properties Analysis
The molecular formula of E3 Ligase Ligand-Linker Conjugates 16 is C21H23F3N4O8 . Its molecular weight is 516.4 g/mol .
Aplicaciones Científicas De Investigación
PROTAC Development
The primary application of E3 Ligase Ligand-Linker Conjugates 16 is in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are heterobifunctional molecules that target proteins for degradation by linking them to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation .
Cereblon Ligand Recruitment
This compound serves as a cereblon ligand, which is crucial for recruiting the CRBN protein. This recruitment is a key step in the synthesis of complete PROTAC molecules, as it facilitates the formation of a ternary complex necessary for targeted protein degradation .
Cancer Research
In cancer research, Thalidomide-O-amido-C4-NH2 (TFA) is used to synthesize PROTACs that target oncogenic proteins. By degrading these proteins, researchers can study their role in cancer progression and potentially develop new therapeutic strategies .
Neurodegenerative Disease Studies
The ability to selectively degrade proteins makes E3 Ligase Ligand-Linker Conjugates 16 a valuable tool in studying neurodegenerative diseases. By targeting proteins that aggregate in conditions like Alzheimer’s, researchers can investigate the pathogenesis and therapeutic interventions .
Immune System Modulation
Thalidomide derivatives have been known to modulate the immune system. The conjugate’s ability to degrade specific proteins could be harnessed to study and potentially treat autoimmune diseases by altering protein levels involved in immune responses .
Drug Resistance Mechanisms
Understanding drug resistance mechanisms is crucial in developing effective treatments. E3 Ligase Ligand-Linker Conjugates 16 can be used to degrade proteins that confer resistance to drugs, helping to elucidate these mechanisms and improve drug efficacy .
Targeted Protein Degradation in Infectious Diseases
In infectious disease research, targeting proteins essential for the survival of pathogens can lead to new treatments. This compound can be used to design PROTACs that degrade such proteins, offering a novel approach to combat infections .
Biomarker Discovery
By using E3 Ligase Ligand-Linker Conjugates 16 to degrade proteins selectively, researchers can identify potential biomarkers for various diseases. This can lead to the development of diagnostic tools and personalized medicine approaches .
Mecanismo De Acción
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 16, also known as Thalidomide-O-amido-C4-NH2 (TFA), is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of target proteins . The ubiquitination process is involved in almost all life activities of eukaryotes, and E3 ligases might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
E3 Ligase Ligand-Linker Conjugates 16 serves as a Cereblon ligand, recruiting the CRBN protein . It forms a part of Proteolysis Targeting Chimeric Molecules (PROTACs), which are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . E3 ligases, like CRBN, are an important part of the UPS and provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Pharmacokinetics
The development of small-molecule e3 binders with favorable physicochemical profiles has aided the design of protacs . These compounds are known for breaking the rules of established guidelines for discovering small molecules .
Result of Action
The result of the action of E3 Ligase Ligand-Linker Conjugates 16 is the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process controls the levels of protein expression . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .
Action Environment
The action environment of E3 Ligase Ligand-Linker Conjugates 16 is largely determined by the cellular context. The human genome encodes 600 E3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .
Direcciones Futuras
The future directions in the research of E3 Ligase Ligand-Linker Conjugates 16 and similar compounds involve the expansion of the PROTACtable genome universe of E3 ligases . This includes the recruitment of additional E3 ligases to further enhance the therapeutic potential of targeted protein degradation . A user-friendly and flexible web portal has been developed to assist researchers in rapidly identifying E3 ligases with promising targeted protein degradation activities against specifically desired targets .
Propiedades
IUPAC Name |
N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUPBWSTMLHSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 16 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)






